Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a complex heterocyclic framework. Its structure includes:
- A 1,3-benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂).
- A 4-piperidin-1-ylsulfonylbenzoyl moiety linked via an imino group at position 2.
- A methyl acetate group at position 3.
Properties
IUPAC Name |
methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYVDFSLIQUTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic intermediate.
Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the sulfamoyl group.
Reduction: Amines from the imino group.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate exhibit significant anticancer properties. For instance, sulfonamide derivatives have been designed as molecular hybrids that show cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in oncology.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Similar sulfonamide compounds have demonstrated inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively . This suggests that this compound may also possess similar inhibitory properties.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
a) Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4)
- Molecular Formula : C₂₃H₂₅N₃O₅S₂
- Key Differences :
- Position 6 substituent: Carboxylate ester (-COOCH₃) instead of sulfamoyl (-SO₂NH₂).
- Position 3 substituent: Ethyl group instead of methyl acetate.
- The ethyl group at position 3 increases hydrophobicity (XLogP3 = 3.8) compared to the methyl acetate group in the target compound .
b) BA91825 (CAS 897617-04-8)
- Molecular Formula : C₂₄H₂₇N₃O₅S₂
- Key Differences :
- Position 6 substituent: Methyl group (-CH₃).
- Piperidinyl sulfonyl group: 3-methylpiperidine variant.
- The 3-methylpiperidine substituent may enhance steric hindrance, affecting binding to hydrophobic pockets .
c) Methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate hydrobromide
- Molecular Formula : C₁₁H₁₁N₂O₃S·HBr
- Key Differences: Position 6 substituent: Methoxy group (-OCH₃). Core structure: Non-sulfonylated benzothiazole with an imino group.
- Implications :
Non-Benzothiazole Esters with Functional Overlaps
a) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Features a pyridazine ring and phenethylamino linker.
- Comparison :
b) Compounds A and B from
- Structure : Contain bicyclo[3.1.1]heptene and triazole-thioacetate groups.
- Comparison: The triazole-thioacetate moiety introduces sulfur-based nucleophilicity, differing from the benzothiazole’s electron-deficient core.
Physicochemical and Functional Comparison Table
Biological Activity
Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole core : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperidine ring : Often associated with various pharmacological effects, enhancing the compound's interaction with biological targets.
- Sulfonamide group : Imparts antibacterial properties and is crucial in many therapeutic agents.
Chemical Formula
The molecular formula for this compound is .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazole moiety is particularly effective against various bacterial strains.
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
These values indicate that the compound has a moderate to high level of activity against these pathogens, suggesting its potential as an antibacterial agent .
Anticancer Activity
Studies have indicated that similar benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with a similar structure have been shown to target specific signaling pathways involved in cancer cell survival.
Study 1: Antimicrobial Efficacy
In a study conducted by Mhaske et al., various thiazole derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds with the sulfonamide group exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
Another study explored the anticancer potential of benzothiazole derivatives. The findings revealed that these compounds could inhibit the growth of human cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
